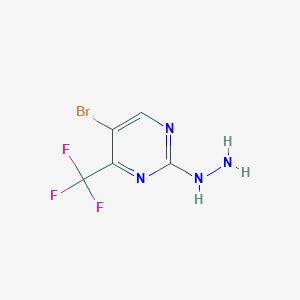

5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine

Übersicht

Beschreibung

5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine is an organic compound . It has a molecular formula of C5H4BrF3N4 and a molecular weight of 257.01 . It is also known by other synonyms such as 5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine and [5-bromo-4-(trifluoromethyl)pyrimidin-2-yl]hydrazine .

Molecular Structure Analysis

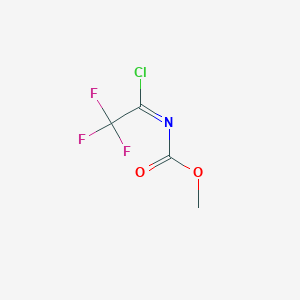

The InChI code for 5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine is 1S/C5H2BrF3N2/c6-3-1-10-2-11-4(3)5(7,8)9/h1-2H . The compound has a structure that includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine include a density of 1.8±0.1 g/cm3, a boiling point of 139.8±40.0 °C at 760 mmHg, and a vapor pressure of 7.9±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 36.1±3.0 kJ/mol and a flash point of 38.3±27.3 °C .Wissenschaftliche Forschungsanwendungen

Derivatization Reagent in Steroid Analysis

5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine: has been utilized as a derivatization reagent for the simultaneous determination of testosterone and dihydrotestosterone in murine tissue and serum . This application is crucial for research in endocrinology and pharmacology, where accurate measurement of these hormones is essential for understanding their role in various physiological processes.

Synthesis of Organohydrazide Chelate Complexes

This compound is instrumental in synthesizing organohydrazide chelate complexes of rhenium and technetium . These complexes have significant implications in nuclear medicine, particularly in the development of diagnostic and therapeutic radiopharmaceuticals.

Palladium-Catalyzed α-Arylation

The compound serves as a substrate in palladium-catalyzed α-arylation reactions . This application is valuable in synthetic organic chemistry, enabling the formation of carbon-carbon bonds, which is a fundamental step in constructing complex organic molecules.

Regioselective Deprotonation and Carbon Dioxide Trapping

Researchers have employed 5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine for regioselective deprotonation with LDA (Lithium Diisopropylamide) followed by trapping with carbon dioxide to yield the corresponding C-4 acid . This method is significant in medicinal chemistry for the synthesis of various bioactive molecules.

Development of Fluorinated Building Blocks

Due to its trifluoromethyl group, this compound is a precursor in the creation of fluorinated building blocks . These building blocks are pivotal in the design of new drugs, as the incorporation of fluorine can greatly influence the biological activity and metabolic stability of pharmaceuticals.

Research in Respiratory System Disorders

Given its potential respiratory system target, 5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine may be explored for its effects on respiratory system disorders . This could lead to the development of new treatments for diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Eigenschaften

IUPAC Name |

[5-bromo-4-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N4/c6-2-1-11-4(13-10)12-3(2)5(7,8)9/h1H,10H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVDOBADTAZOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)NN)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801228386 | |

| Record name | 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine | |

CAS RN |

785777-93-7 | |

| Record name | 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=785777-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B6141677.png)

![5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6141689.png)

![2-(hydroxymethyl)-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxane-3,4,5-triol](/img/structure/B6141716.png)

![5-(piperazin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6141747.png)